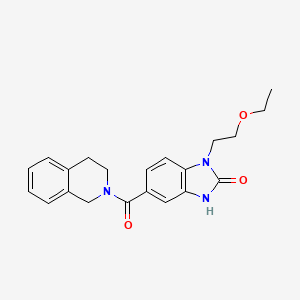

![molecular formula C19H26N4O3 B5547103 1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one" involves multi-step processes that generate unique 3D architectures with pharmacological relevance. Techniques such as traceless solid-phase synthesis and three-component reactions have been employed to prepare spiroquinazolines and functionalized spiro[quinoline derivatives] with high yields, utilizing basic conditions and various commercially available building blocks (Pospíšilová, Krchňák, & Schütznerová, 2018); (Shi & Yan, 2016).

Molecular Structure Analysis

Studies focusing on the molecular structure of related compounds reveal the creation of spiro compounds with significant structural diversity. For instance, the synthesis of spiro nitrogen heterocycles of quinuclidine showcases the versatility of certain intermediates in forming fused and spiro structures, highlighting the structural complexity and the potential for diverse pharmacological applications (Hamama, Zoorob, & El‐Magid, 2011).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds often lead to the formation of novel structures with unique properties. For example, the reaction of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones with acid anhydrides demonstrated complex outcomes, resulting in unexpected products rather than the anticipated acyl derivatives. This underscores the intricate chemistry and potential for discovering new reactions and properties (Yamato, Horiuchi, & Takeuchi, 1980).

Physical Properties Analysis

The synthesis and study of spiro compounds often yield insights into their physical properties, such as solubility, melting points, and crystal structures. These properties are crucial for understanding the compound's behavior in various environments and potential applications in medicinal chemistry (Kouznetsov et al., 2005).

Chemical Properties Analysis

The chemical properties of spiro compounds, including reactivity, stability, and interaction with other molecules, are key areas of research. Studies such as those on the synthesis and evaluation of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones as NOP ligands illustrate the potential for these compounds to interact with biological receptors, demonstrating their pharmacological significance (Mustazza et al., 2006).

Applications De Recherche Scientifique

AMPA Receptor Modulation and Schizophrenia Treatment

A study explored the use of CX516, a modulator of the AMPA receptor, as a single agent for treating schizophrenia. This research aimed to investigate the compound's effects on psychosis and cognition in patients partially refractory to traditional neuroleptics. The study found that CX516 did not yield dramatic effects as a sole agent, highlighting the complexities of treating schizophrenia and the potential need for novel therapeutic approaches (Marenco et al., 2002).

Anticoagulant Properties in Hemodialysis

Another study examined MD 805, an anticoagulant, for its effects on platelet activation in patients with chronic renal failure undergoing maintenance hemodialysis. The study compared MD 805 with heparin, finding that MD 805 produced no significant increase in proteins released as a result of platelet activation in the hemodialysis circuit, suggesting its utility in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).

Neurological Research

Research into muscarinic and dopaminergic receptors in the aging human brain utilized compounds to label brain receptors, aiming to understand the decline in receptor binding with age. This study provides insights into the aging process and its impact on neurotransmitter receptor systems, suggesting potential areas for therapeutic intervention to mitigate age-related cognitive decline (Rinne, 1987).

Orexin Receptor Antagonism for Insomnia Treatment

The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans for its potential in treating insomnia. This research highlighted the compound's metabolism and elimination pathways, contributing to the development of new insomnia treatments (Renzulli et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 1-(4-Morpholinyl)-2-propanamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating it can cause damage to eyes, skin irritation, and may be harmful if swallowed .

Orientations Futures

Propriétés

IUPAC Name |

1'-(2-morpholin-4-ylpropanoyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-14(22-10-12-26-13-11-22)17(24)23-8-6-19(7-9-23)18(25)20-15-4-2-3-5-16(15)21-19/h2-5,14,21H,6-13H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXBQKAJYVJZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2(CC1)C(=O)NC3=CC=CC=C3N2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)